N-methyl-1-phenylcyclobutan-1-amine hydrochloride
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Overview
Description
N-methyl-1-phenylcyclobutan-1-amine hydrochloride is a chemical compound that belongs to the class of cyclobutylamines. It is characterized by a cyclobutane ring substituted with a phenyl group and a methylamine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-phenylcyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutanone with phenylmagnesium bromide to form 1-phenylcyclobutanol. This intermediate is then subjected to reductive amination with methylamine to yield N-methyl-1-phenylcyclobutan-1-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-phenylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-1-phenylcyclobutan-1-amine N-oxide, while reduction may produce N-methyl-1-phenylcyclobutan-1-amine.
Scientific Research Applications
N-methyl-1-phenylcyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-1-phenylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-phenylcyclobutan-1-amine hydrochloride
- 3-methyl-1-phenylcyclobutan-1-amine hydrochloride
Uniqueness
N-methyl-1-phenylcyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications.
Properties
CAS No. |
2727073-96-1 |
---|---|
Molecular Formula |
C11H16ClN |
Molecular Weight |
197.7 |
Purity |
95 |
Origin of Product |
United States |
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